molecular formula C8H14BrNO3 B1329712 N-(DL-BROMO-4-METHYLVALERYL)GLYCINE CAS No. 7154-27-0

N-(DL-BROMO-4-METHYLVALERYL)GLYCINE

Cat. No.: B1329712
CAS No.: 7154-27-0
M. Wt: 252.11 g/mol
InChI Key: PTUKJDOWJCFIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(DL-BROMO-4-METHYLVALERYL)GLYCINE is an organic compound with the molecular formula C8H14BrNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-bromo-4-methylpentanoyl)amino] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE typically involves the reaction of 2-bromo-4-methylpentanoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(DL-BROMO-4-METHYLVALERYL)GLYCINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-[(4-methylpentanoyl)amino]acetic acid.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 2-[(2-bromo-4-methylpentanoyl)amino]acetic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 2-[(4-methylpentanoyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(DL-BROMO-4-METHYLVALERYL)GLYCINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-4-methylpentanoyl)amino]acetic acid
  • 2-[(2-Fluoro-4-methylpentanoyl)amino]acetic acid
  • 2-[(2-Iodo-4-methylpentanoyl)amino]acetic acid

Uniqueness

N-(DL-BROMO-4-METHYLVALERYL)GLYCINE is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

7154-27-0

Molecular Formula

C8H14BrNO3

Molecular Weight

252.11 g/mol

IUPAC Name

2-[(2-bromo-4-methylpentanoyl)amino]acetic acid

InChI

InChI=1S/C8H14BrNO3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)

InChI Key

PTUKJDOWJCFIBV-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)Br

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)Br

90154-56-6
7154-27-0

Pictograms

Irritant

Origin of Product

United States

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